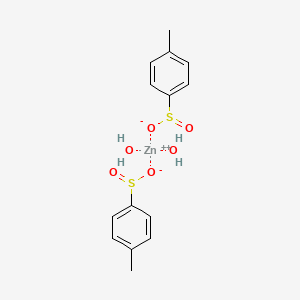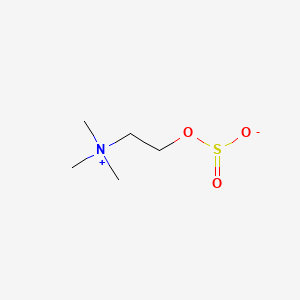
Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-(sulfinatooxy)ethyl]ammonium: is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.228 g/mol It is known for its unique structure, which includes a sulfinatooxy group attached to an ethyl chain, further bonded to a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl[2-(sulfinatooxy)ethyl]ammonium typically involves the reaction of trimethylamine with an appropriate sulfinatooxy precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of trimethyl[2-(sulfinatooxy)ethyl]ammonium may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl[2-(sulfinatooxy)ethyl]ammonium can undergo various chemical reactions, including:
Oxidation: The sulfinatooxy group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ethyl chain can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired product, but typically involve nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-(sulfinatooxy)ethyl]ammonium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which trimethyl[2-(sulfinatooxy)ethyl]ammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfinatooxy group can participate in redox reactions, while the trimethylammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate biochemical pathways and influence cellular functions .
Vergleich Mit ähnlichen Verbindungen
- Trimethyl[2-(sulfonatooxy)ethyl]ammonium
- Trimethyl[2-(sulfatooxy)ethyl]ammonium
- Trimethyl[2-(phosphatooxy)ethyl]ammonium
Uniqueness: Trimethyl[2-(sulfinatooxy)ethyl]ammonium is unique due to its specific sulfinatooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
32837-75-5 |
|---|---|
Molekularformel |
C5H13NO3S |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
2-(trimethylazaniumyl)ethyl sulfite |
InChI |
InChI=1S/C5H13NO3S/c1-6(2,3)4-5-9-10(7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
LHYMGTWTJKPBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


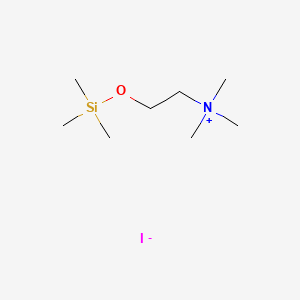
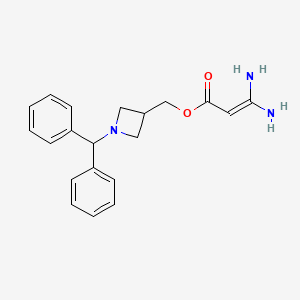
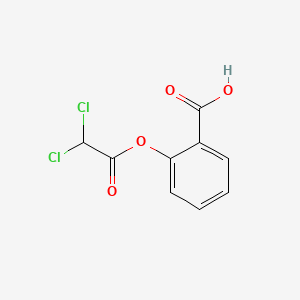
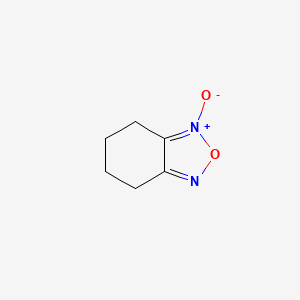
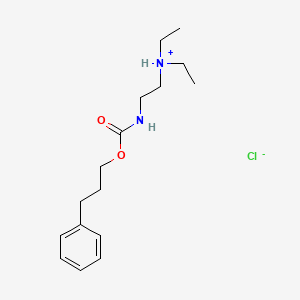
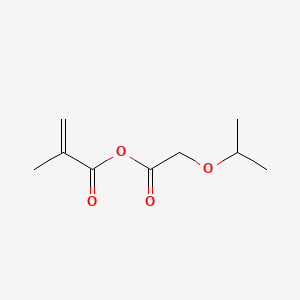
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
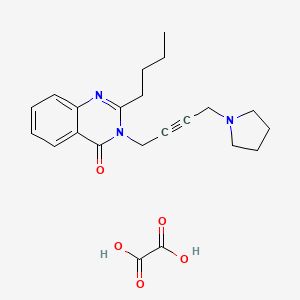
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
